Cas no 27219-07-4 (Boc-NH-C4-acid)

Boc-NH-C4-acid 化学的及び物理的性質
名前と識別子
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- Boc-5-aminopentanoic acid
- 5-(Boc-amino)valeric acid
- N-(tert-Butoxycarbonyl)-5-aminovaleric Acid
- 5-(tert-butoxycarbonylamino)pentanoic acid
- 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- Boc-5-aminovaleric acid
- Boc-5-Ava-OH
- Boc-d-aminovaleric acid
- Boc-δ-aminovaleric acid
- 5-(Boc-amino)pentanoic Acid
- 5-(N-t-butoxycarbonylamino)pentanoic acid
- 5-(N-t-butyloxycarbonylamino)-pentanoic acid
- 5-(N-tert-butoxycarbonylamino)-pentanoic acid
- 5-(tert-Butoxycarbonylamino)valeric Acid
- 5-[(tert-Butoxycarbonyl)amino]pentanoic Acid
- 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-pentanoic acid
- 5-Boc-amino-pentanoic acid
- N-Boc-5-aminopentanoic Acid
- N-Boc-5-aminovaleric Acid
- N-(tert-Butoxycarbonyl)-5-aminopentanoic Acid
- 5-[(tert-Butoxycarbonyl)amino]valeric Acid
- 5-((tert-Butoxycarbonyl)amino)pentanoic acid
- pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-
- boc-ape(5)-oh
- boc-delta-aminovaleric acid
- GFMRZAMDGJIWRB-U
- Boc-NH-C4-acid
-
- MDL: MFCD00076903
- インチ: 1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
- InChIKey: GFMRZAMDGJIWRB-UHFFFAOYSA-N
- ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 217.131408g/mol
- ひょうめんでんか: 0
- XLogP3: 1.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 7
- どういたいしつりょう: 217.131408g/mol
- 単一同位体質量: 217.131408g/mol
- 水素結合トポロジー分子極性表面積: 75.6Ų
- 重原子数: 15
- 複雑さ: 220
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.1518 (rough estimate)
- ゆうかいてん: 48-52 °C (lit.)
- ふってん: 160-168 °C/0.8 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.4500 (estimate)
- PSA: 75.63000
- LogP: 2.15690
- ようかいせい: 未確定
Boc-NH-C4-acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10-21
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Room temperature
Boc-NH-C4-acid 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Boc-NH-C4-acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006158-1g |
Boc-NH-C4-acid |
27219-07-4 | 98% | 1g |
¥27 | 2024-05-24 | |
Chemenu | CM219811-25g |
Boc-NH-C4-acid |
27219-07-4 | 97% | 25g |
$*** | 2023-03-29 | |
Chemenu | CM219811-100g |
Boc-NH-C4-acid |
27219-07-4 | 97% | 100g |
$207 | 2024-07-28 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037978-100g |
N-Boc-5-aminopentanoic Acid |
27219-07-4 | ≥98% | 100g |
¥1454.0 | 2023-09-15 | |
Enamine | EN300-76388-0.25g |
5-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
27219-07-4 | 95.0% | 0.25g |
$19.0 | 2025-03-22 | |
Enamine | EN300-76388-10.0g |
5-{[(tert-butoxy)carbonyl]amino}pentanoic acid |
27219-07-4 | 95.0% | 10.0g |
$88.0 | 2025-03-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N61880-100g |
Boc-NH-C4-acid |
27219-07-4 | 100g |
¥1906.0 | 2021-09-08 | ||
Key Organics Ltd | DS-15109-25G |
Boc-5-Ava-OH |
27219-07-4 | >97% | 25g |
£127.00 | 2025-02-09 | |
Chemenu | CM219811-25g |
5-((tert-butoxycarbonyl)amino)pentanoic acid |
27219-07-4 | 97% | 25g |
$133 | 2021-06-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY037978-1g |
N-Boc-5-aminopentanoic Acid |
27219-07-4 | ≥98% | 1g |
¥22.0 | 2023-09-15 |
Boc-NH-C4-acid 関連文献
-
Subhasis Dey,Plaboni Sen,Anjali Patel,Biswa Mohan Prusty,Siddhartha Sankar Ghosh,Debasis Manna Org. Biomol. Chem. 2022 20 7803
-
Lisa M. Miller,Reyme Herman,Ivan Gyulev,Thomas F. Krauss,Gavin H. Thomas,Anne-Kathrin Duhme-Klair RSC Adv. 2020 10 36485
Boc-NH-C4-acidに関する追加情報
Boc-NH-C4-Acid: A Comprehensive Overview
The compound with CAS No. 27219-07-4, commonly referred to as Boc-NH-C4-Acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique properties and versatile applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in its utilization across different sectors.
Boc-NH-C4-Acid is a derivative of the Boc (tert-butoxycarbonyl) protecting group, which is widely used in peptide synthesis and organic synthesis. The molecule consists of a tert-butyl carbamate group attached to an amino acid derivative, specifically a four-carbon chain with a carboxylic acid functional group. This structure makes it highly suitable for applications requiring controlled release mechanisms or bioavailability optimization.
Recent studies have highlighted the potential of Boc-NH-C4-Acid in drug delivery systems. Researchers have explored its ability to serve as a biodegradable polymer component, offering controlled degradation rates and minimizing adverse effects on biological systems. For instance, a 2023 study published in *Advanced Materials* demonstrated that Boc-NH-C4-Acid-based polymers exhibit excellent biocompatibility and can be tailored to release therapeutic agents at specific rates, making them ideal for targeted drug delivery.
In addition to its role in pharmaceuticals, Boc-NH-C4-Acid has found applications in the field of materials science. Its unique chemical structure allows it to act as a precursor for synthesizing advanced materials such as polyurethanes and elastomers. A 2023 research paper in *Macromolecules* reported that polymers derived from Boc-NH-C4-Acid exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries.
The synthesis of Boc-NH-C4-Acid involves a multi-step process that typically begins with the preparation of the corresponding amino acid derivative. The introduction of the Boc group is achieved through standard carbonylation reactions, followed by purification steps to ensure high purity. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods, reducing the environmental footprint associated with its production.
One of the most promising areas of research involving Boc-NH-C4-Acid is its application in bioconjugation chemistry. Scientists have successfully utilized this compound to create bioconjugates that enhance the stability and targeting efficiency of therapeutic molecules. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that Boc-NH-C4-Acid-based bioconjugates exhibit superior pharmacokinetic profiles compared to traditional conjugates, paving the way for next-generation therapeutics.
Furthermore, Boc-NH-C4-Acid has shown potential in the development of stimuli-responsive materials. These materials can undergo structural changes in response to external stimuli such as temperature or pH levels, enabling their use in smart drug delivery systems and adaptive materials. A 2023 review article in *Chemical Reviews* highlighted the role of Boc-NH-C4-Acid in creating stimuli-responsive hydrogels that can release drugs under specific conditions, enhancing therapeutic outcomes.
In conclusion, Boc-NH-C4-Acid (CAS No. 27219-07-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in drug delivery systems, materials science, and bioconjugation chemistry. With ongoing research focusing on its sustainable synthesis and innovative applications, Boc-NH-C4-Acid is poised to play an even greater role in advancing modern science and technology.
27219-07-4 (Boc-NH-C4-acid) 関連製品
- 69489-07-2(Boc-4-amino-3-hydroxybutanoic Acid)
- 77-94-1(Tributyl citrate)
- 77-24-7(Diethyl ethyl(3-methylbutyl)malonate)
- 77-93-0(Triethyl citrate)
- 77-89-4(Triethyl O-Acetylcitrate)
- 6404-29-1(Boc-6-aminohexanoic acid)
- 76-72-2(Diethyl Ethyl(1-methylbutyl)malonate)
- 77-90-7(Tributyl O-Acetylcitrate)
- 53-39-4(Oxandrolone)
- 57294-38-9(Boc-GABA-OH)
